![molecular formula C14H14N2O2 B7472754 N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential therapeutic applications in cancer treatment, particularly in targeting tumors with high levels of ribosomal DNA transcription.
Mécanisme D'action
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide specifically targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. By inhibiting this process, N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide reduces the production of ribosomes, which are essential for protein synthesis and cell growth. This leads to selective inhibition of cancer cells with high levels of ribosomal DNA transcription, while sparing normal cells.
Biochemical and Physiological Effects
In addition to its effects on RNA polymerase I transcription, N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. It has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide in lab experiments is its selectivity for cancer cells with high levels of ribosomal DNA transcription. This allows for targeted inhibition of tumor growth, while minimizing side effects on normal cells. However, one limitation is that N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide has a relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for research on N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide. One area of focus is on identifying biomarkers that can predict which tumors are most sensitive to N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide, in order to improve patient selection and treatment outcomes. Another area of research is on developing strategies to overcome resistance to N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide, which has been observed in some cancer cell lines. Finally, there is potential for N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide to be used in combination with other cancer therapies, such as immunotherapy, to enhance its effectiveness.
Méthodes De Synthèse
The synthesis of N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide involves several steps, including the reaction of 2-methyl-4-nitrophenylacetic acid with thionyl chloride to produce 2-methyl-4-chlorophenylacetic acid. This intermediate is then reacted with 2-amino-4-methyloxazole to produce N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide.
Applications De Recherche Scientifique
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to selectively target cancer cells with high levels of ribosomal DNA transcription, leading to inhibition of tumor growth both in vitro and in vivo. In addition, N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide has been shown to have synergistic effects when combined with other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-15-13(8-18-9)10-4-6-12(7-5-10)16-14(17)11-2-3-11/h4-8,11H,2-3H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCPDEQFJNLVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

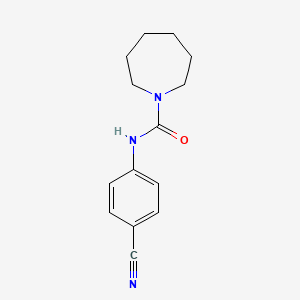
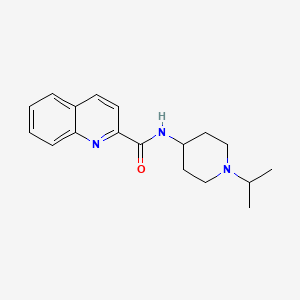
![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)


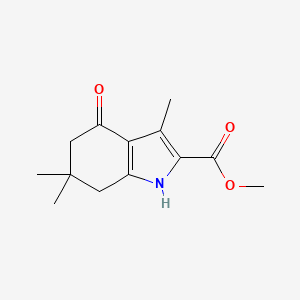
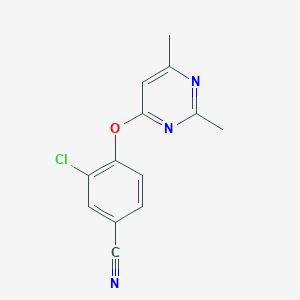

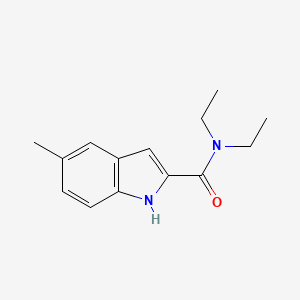

![N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B7472746.png)
![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)
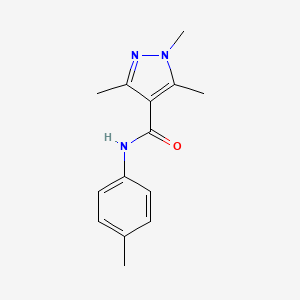
![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)